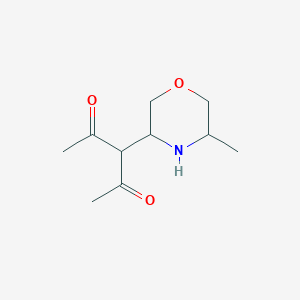

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(5-methylmorpholin-3-yl)pentane-2,4-dione |

InChI |

InChI=1S/C10H17NO3/c1-6-4-14-5-9(11-6)10(7(2)12)8(3)13/h6,9-11H,4-5H2,1-3H3 |

InChI Key |

IIKRNPHJXYIDCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)C(C(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Strategy: C-Alkylation of Pentane-2,4-dione Enolates

The most common and general approach for synthesizing 3-substituted pentane-2,4-diones involves the alkylation of the sodium or thallium enolate of pentane-2,4-dione with an appropriate alkyl halide bearing the substituent of interest (in this case, a 5-methylmorpholin-3-yl moiety or its precursor).

- Preparation of Enolate: Pentane-2,4-dione is treated with sodium hydride or sodium metal to generate the sodium enolate.

- Alkylation: The enolate is reacted with a morpholine-substituted alkyl halide (e.g., 3-(5-methylmorpholin-3-yl)alkyl iodide or bromide) under controlled temperature (often elevated, ~140 °C in sealed tubes) to yield the desired 3-substituted product.

This method is supported by precedent in the synthesis of 3-methylpentane-2,4-dione via methyl iodide alkylation, and extended to more complex substituents such as morpholine derivatives.

Phase Transfer Catalysis (PTC) Method

For substrates sensitive to harsh conditions or requiring milder reaction environments, phase transfer catalysis has been employed effectively to facilitate the alkylation of pentane-2,4-dione derivatives with substituted alkyl halides.

- The reaction uses quaternary ammonium salts as catalysts to transfer the enolate ion from the aqueous phase to the organic phase where alkylation occurs.

- This approach improves yields and selectivity, particularly for functionalized alkyl halides such as morpholine derivatives.

Stepwise Synthesis via Protected Intermediates

In some cases, the morpholine substituent is introduced via a multi-step synthesis involving:

- Protection of functional groups (e.g., phenolic hydroxyl groups if present in the substituent).

- Preparation of the alkylating agent from commercially available precursors (e.g., 4-(benzyloxy)benzyl iodide for related compounds).

- Selective C-alkylation of the pentane-2,4-dione enolate.

- Deprotection steps (e.g., hydrogenolysis using Pd/C and hydrogen) to reveal the final morpholine moiety.

This approach allows for the incorporation of sensitive functional groups and complex substituents.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of high-purity chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Aryl-substituted derivatives (e.g., nitro or methoxy groups) typically yield 78–91%, while thio-substituted analogs show moderate yields (58–97%) . The low yield for 3-(4-azidophenyl)pentane-2,4-dione (12%) highlights challenges in multi-step azide chemistry .

- Physical States : Most derivatives are liquids (oils or low-melting solids), except crystalline 3-(4-azidophenyl)pentane-2,4-dione, which forms stable crystals suitable for X-ray studies .

Electronic and Tautomeric Effects

Pentane-2,4-dione exists predominantly in the enol form (92%) due to conjugation stabilization . Substituents alter this equilibrium:

- Electron-Withdrawing Groups (e.g., NO2): Reduce enol content by destabilizing the conjugated system, as seen in 3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione .

- Electron-Donating Groups (e.g., OCH3): Enhance enol stabilization, increasing reactivity in aldol condensations .

- Thio Substituents: Sulfur’s polarizability may enhance hydrogen-bond basicity, as noted in descriptors for 3-(Dodecylthio)pentane-2,4-dione .

Biological Activity

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Understanding its mechanisms of action, efficacy, and safety profile is crucial for future therapeutic applications.

Chemical Structure

The compound features a pentane backbone with two carbonyl groups at positions 2 and 4 and a morpholine ring substituted at position 3. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

- Anticancer Activity : Several derivatives have shown promising anticancer effects against various cancer cell lines.

- Antimicrobial Activity : Certain compounds demonstrate the ability to inhibit the growth of multidrug-resistant bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds using established cancer cell models. For instance, a study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant reductions in cell viability compared to controls, suggesting potential for further development as anticancer agents .

Case Study: Compound Efficacy

A comparative study highlighted that compounds with specific substitutions on the morpholine ring showed enhanced activity against A549 cells. For example, derivatives with electron-withdrawing groups demonstrated increased potency (IC50 values ranging from 10 to 30 µM) compared to those with electron-donating groups .

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| A | 15 | A549 | Significant cytotoxicity |

| B | 25 | HCT116 | Moderate activity |

| C | 30 | MCF7 | Weak activity |

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been investigated. In vitro tests against various Gram-positive and Gram-negative bacteria revealed that some derivatives were effective against multidrug-resistant strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Antimicrobial Potency

In a recent antimicrobial screening, several derivatives were tested against resistant bacterial strains. The results indicated that certain modifications in the structure led to significant improvements in Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (µg/mL) | Bacterial Strain | Activity Level |

|---|---|---|---|

| D | 8 | MRSA | Highly effective |

| E | 16 | E. coli | Moderate effectiveness |

| F | >64 | Pseudomonas aeruginosa | Ineffective |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and disrupt bacterial cell wall synthesis in microbial pathogens .

Q & A

Advanced Research Question

- Reactivity Sites : Identify electrophilic carbons (C-2/C-4) via electrostatic potential maps (MEPs) from DFT .

- Catalytic Applications : Study coordination to metals (e.g., Mo or Mg) using Gaussian09 with LANL2DZ basis sets .

- ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity .

How should researchers resolve contradictions in experimental vs. computational data (e.g., tautomer ratios)?

Advanced Research Question

- Multi-Method Validation : Combine NMR (quantitative integration), IR, and UV-Vis (enol π→π* transitions ~280 nm) .

- Dynamic NMR : Variable-temperature studies (e.g., -50°C to 80°C) to slow tautomer interconversion .

- MD Simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to model equilibrium populations .

What enzymatic assays are suitable for evaluating its potential as a therapeutic agent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.